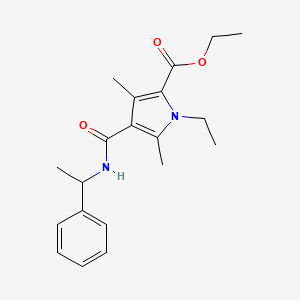

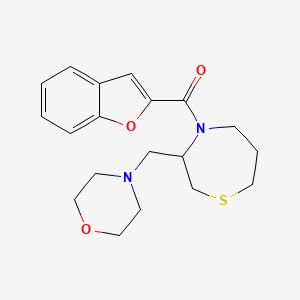

![molecular formula C24H18N2O5 B2497854 (Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-8-(pyridin-3-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one CAS No. 2014409-54-0](/img/structure/B2497854.png)

(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-8-(pyridin-3-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound belongs to a class of molecules that includes benzodioxoles, pyridylmethyl derivatives, and benzofuro[1,3]oxazinones, indicating a complex structure with potential for diverse chemical reactions and biological activities. The synthesis and analysis of similar compounds have been extensively studied, providing insights into their potential chemical behavior and applications.

Synthesis Analysis

Synthesis of related compounds often involves palladium-catalyzed oxidative aminocarbonylation reactions, showcasing the utility of transition metal catalysts in forming complex heterocycles with high stereochemical control. For example, Gabriele et al. (2006) described the synthesis of dihydrobenzodioxine and benzo[1,4]oxazine derivatives via a palladium-catalyzed process, demonstrating significant stereoselectivity with the Z isomers being preferentially formed (Gabriele et al., 2006).

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Properties

The compound (Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-8-(pyridin-3-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one, which belongs to a class of 1,2-oxazines and 1,2-benzoxazines, has been studied for its chemical synthesis and properties. A method of preparation is discussed, emphasizing the importance of oxazinium salts as electrophiles. This compound is related to various derivatives that have been explored for their potential applications in different fields, such as chiral synthons and general reactions. The reduction of this compound's derivatives has been specifically elaborated, indicating its chemical reactivity and potential in synthesis processes (Sainsbury, 1991).

Biochemical and Cellular Studies

Extensive biochemical and cellular studies have been conducted on derivatives of this compound. These studies have revealed promising activities in various models, including those for anticonvulsant, anti-metastatic, and anti-angiogenic effects. Notably, these derivatives have shown potential in inhibiting cell growth and inducing apoptosis, providing a basis for further exploration in the context of cancer research and treatment (Wang et al., 2011), (Wang et al., 2018).

Pharmacological Studies and Applications

The compound's derivatives have been the subject of pharmacological studies, exploring their potential as therapeutic agents. The synthesis of these derivatives and the exploration of their structure-activity relationships have provided insights into their potential therapeutic applications, including their role as K+ channel openers and their neuroprotective activities. These studies underline the compound's significance in medicinal chemistry and its potential to contribute to the development of new therapeutic agents with specific pharmacological properties (Uchida et al., 1994), (Largeron et al., 2001).

Eigenschaften

IUPAC Name |

(2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-8-(pyridin-3-ylmethyl)-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18N2O5/c27-23-17-4-6-19-18(12-26(13-28-19)11-16-2-1-7-25-10-16)24(17)31-22(23)9-15-3-5-20-21(8-15)30-14-29-20/h1-10H,11-14H2/b22-9- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVUILFZCHNDEHZ-AFPJDJCSSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC3=C2OC(=CC4=CC5=C(C=C4)OCO5)C3=O)OCN1CC6=CN=CC=C6 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C2=C(C=CC3=C2O/C(=C\C4=CC5=C(C=C4)OCO5)/C3=O)OCN1CC6=CN=CC=C6 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-[[4-(Furan-2-carbonyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-(2-oxopropyl)purine-2,6-dione](/img/structure/B2497773.png)

![N-[5-Methyl-6-(trifluoromethyl)pyridin-3-yl]prop-2-enamide](/img/structure/B2497774.png)

![2-(2-Methoxyphenoxy)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)ethanone](/img/structure/B2497775.png)

![2-(benzo[d][1,3]dioxol-5-yloxy)-1-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propan-1-one](/img/structure/B2497783.png)

![N-tert-butyl-4a,6a-dimethyl-2-oxo-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-1H-indeno[5,4-f]quinoline-7-carboxamide](/img/no-structure.png)

![9-(2-methoxyethyl)-3-phenyl-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one](/img/structure/B2497793.png)

![N-[(4-Bromophenyl)methyl]-5,6,7,8-tetrahydrocinnoline-3-carboxamide](/img/structure/B2497794.png)